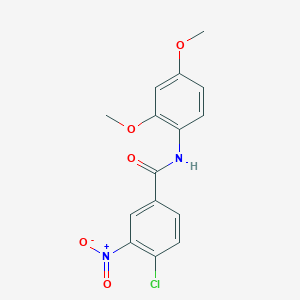

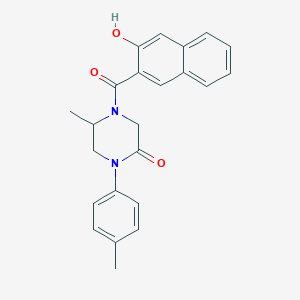

![molecular formula C12H14N4OS2 B5550820 6-tert-butyl-4-[(2-thienylmethylene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5550820.png)

6-tert-butyl-4-[(2-thienylmethylene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This class of compounds, including triazine derivatives, is known for its diverse chemical reactivity and potential pharmacological activities. They often serve as key intermediates in the synthesis of heterocyclic compounds, which are crucial for developing new materials and medicines.

Synthesis Analysis

The synthesis of similar triazine derivatives often involves reactions with ketones, anhydrides, benzoyl chloride, and hydrazine. These processes are detailed with insights into elemental analysis, infrared (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry data to establish the compounds' structures (Mironovich & Kostina, 2012).

Molecular Structure Analysis

Structural studies of triazine derivatives, including crystal structure determination via single-crystal X-ray diffraction, reveal detailed geometric parameters, such as unit-cell dimensions and molecular conformations. These studies provide insights into the molecules' three-dimensional arrangements and intermolecular interactions, contributing to their stability and reactivity (Hakimi, Takjoo, & Massoudi, 2011).

Chemical Reactions and Properties

Reactivity studies show that triazine derivatives can undergo various chemical transformations, including acylation, decarboxylation, and hydrazinolysis, leading to a diverse array of products. These reactions are crucial for modifying the compounds' chemical and physical properties for specific applications (Mironovich, Kostina, & Bozhok, 2012).

Aplicaciones Científicas De Investigación

Catalytic Activities and Pharmaceutical Applications

- A study conducted by Imamoto et al. (2012) demonstrated the use of tert-butylmethylphosphino groups in ligands for the rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands, when used in rhodium complexes, showed excellent enantioselectivities and high catalytic activities, facilitating the efficient preparation of several chiral pharmaceutical ingredients, implying the potential utility of related compounds in catalysis and drug synthesis (Imamoto et al., 2012).

Antimicrobial and Antitumor Activities

- Holla et al. (1999) reported the synthesis of new biologically active thiadiazolotriazinones, exhibiting comparable antibacterial activity to nitrofurazone and moderate antitumor activity against a panel of 60 tumor cell lines (Holla et al., 1999).

- Another study by Castelino et al. (2014) synthesized novel thiadiazolotriazin-4-ones with moderate mosquito-larvicidal and antibacterial activities, suggesting their potential as drug candidates for bacterial pathogens and malaria vector control (Castelino et al., 2014).

Synthetic Methodologies and Chemical Properties

- Ivanov et al. (2017) explored the synthesis of halo-substituted pyrazolo[5,1-c][1,2,4]triazines, presenting new methods for obtaining 8-halo-substituted derivatives, highlighting the versatility of triazine derivatives in synthetic chemistry (Ivanov et al., 2017).

Applications in Cell Differentiation

- Linder et al. (2018) outlined the synthesis of structural analogs of 3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoic acid with potential cardiogenetic activity. This research demonstrates the utility of triazine derivatives in developing compounds with potential biological applications (Linder et al., 2018).

Propiedades

IUPAC Name |

6-tert-butyl-3-sulfanylidene-4-[(E)-thiophen-2-ylmethylideneamino]-2H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4OS2/c1-12(2,3)9-10(17)16(11(18)15-14-9)13-7-8-5-4-6-19-8/h4-7H,1-3H3,(H,15,18)/b13-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRKPTAZFUDXPFM-NTUHNPAUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNC(=S)N(C1=O)N=CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=NNC(=S)N(C1=O)/N=C/C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methylphenyl)-5-{[2-(1-piperidinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5550764.png)

![5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5550765.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B5550769.png)

![4,5-dimethyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5550778.png)

![N-(tert-butyl)-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550794.png)

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5550813.png)

![2-(3-methoxypropyl)-9-[4-(trifluoromethyl)pyrimidin-2-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550825.png)